Cas no 1248668-85-0 (2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol)

2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol is a fluorinated aromatic alcohol with a methoxy and methyl substituent on the phenyl ring. Its trifluoromethyl group enhances electron-withdrawing properties, making it valuable in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. The compound's structural features contribute to improved stability and reactivity in nucleophilic and electrophilic transformations. The methoxy group offers additional functionalization potential, while the methyl substituent influences steric and electronic effects. This product is particularly useful in the development of biologically active molecules due to its ability to modulate lipophilicity and metabolic stability. Suitable for controlled reactions, it is typically handled under inert conditions to preserve its integrity.
2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol structure
1248668-85-0 structure
Product Name:2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol
CAS No:1248668-85-0
MF:C10H11F3O2
MW:220.188353776932
MDL:MFCD12787090
CID:5521091
PubChem ID:61100789
Update Time:2025-06-13

2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 4-methoxy-2-methyl-a-(trifluoromethyl)-
    • 2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol
    • MDL: MFCD12787090
    • Inchi: 1S/C10H11F3O2/c1-6-5-7(15-2)3-4-8(6)9(14)10(11,12)13/h3-5,9,14H,1-2H3
    • InChI Key: YYSHRVGUPRWIID-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(OC)=CC=1C)(O)C(F)(F)F

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Additional information on 2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol

Recent Advances in the Study of 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol (CAS: 1248668-85-0)

The compound 2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol (CAS: 1248668-85-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the synthetic versatility of 2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol, which serves as a key intermediate in the production of various pharmacologically active molecules. The presence of the trifluoromethyl group and the methoxy-substituted aromatic ring in its structure contributes to its enhanced metabolic stability and bioavailability, making it an attractive candidate for further exploration in medicinal chemistry.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a potent inhibitor of specific enzymatic pathways involved in inflammatory responses. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions between 2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol and its target enzymes. The results indicated a high affinity and selectivity, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.

Another significant development was reported in a recent patent application, where the compound was incorporated into a series of derivatives designed to target neurodegenerative diseases. Preliminary data from animal models showed promising neuroprotective effects, with improved pharmacokinetic profiles compared to existing therapeutics. These findings underscore the compound's potential in addressing unmet medical needs in neurology.

Furthermore, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have enabled more precise characterization of 2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol and its metabolites. These techniques have been instrumental in optimizing synthetic routes and ensuring the compound's purity and stability, which are critical for its successful translation into clinical applications.

Despite these promising developments, challenges remain in scaling up the synthesis of 2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol and its derivatives for large-scale production. Researchers are actively exploring greener and more cost-effective synthetic methodologies to address these issues. Additionally, further preclinical and clinical studies are needed to fully evaluate the compound's safety and efficacy in humans.

In conclusion, 2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-ol (CAS: 1248668-85-0) represents a promising candidate for drug development, with demonstrated potential in anti-inflammatory and neuroprotective applications. Continued research efforts are expected to unlock new therapeutic avenues and enhance our understanding of its mechanistic underpinnings. This brief serves as a timely update for researchers and industry professionals engaged in the exploration of this compound and its derivatives.

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